molecular formula C16H18ClN5O2 B7721805 7-(4-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-64-5

7-(4-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B7721805
CAS No.: 476480-64-5
M. Wt: 347.80 g/mol
InChI Key: NBWLMZAFBQFTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purine-2,6-dione (xanthine) family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:

  • 7-(4-Chlorobenzyl): A hydrophobic aromatic substituent enhancing membrane permeability and receptor binding .
  • 3-Methyl: Stabilizes the tautomeric form of the purine ring, influencing electronic distribution and metabolic stability.
  • 8-(Propylamino): A flexible aliphatic amine group that may modulate selectivity and solubility compared to bulkier or aromatic substituents.

This compound is hypothesized to target ion channels or enzymes, given structural similarities to known TRPC5 inhibitors (e.g., HC608) .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-3-8-18-15-19-13-12(14(23)20-16(24)21(13)2)22(15)9-10-4-6-11(17)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWLMZAFBQFTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-64-5
Record name 7-(4-CHLOROBENZYL)-3-METHYL-8-(PROPYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution on Xanthine Derivatives

The most widely reported route begins with 3-methylxanthine, which undergoes sequential alkylation and amination:

  • C7 Benzylation : Reacting 3-methylxanthine with 4-chlorobenzyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base (60°C, 12 h, 85% yield).

  • C8 Amination : Treatment with propylamine in the presence of NaH (THF, 0°C → RT, 6 h, 78% yield).

Table 1: Key Reaction Conditions for C8 Amination

AmineBaseSolventTemp (°C)Yield (%)
PropylamineNaHTHF0 → 2578
ButylamineK₂CO₃DMF6065
EthylamineDBUDMSO2572

Microwave-Assisted Cyclization

Adapting methods from Chiosis et al., microwave irradiation (220°C, 75 min) condenses 4,5,6-triaminopyrimidine with 3-(4-chlorobenzyl)propanoic acid in pyridine, achieving 74% yield. This approach reduces side products by minimizing thermal degradation.

Optimization Strategies for Industrial Feasibility

Catalytic Enhancements

The addition of KI (5 mol%) in benzylation steps accelerates reaction kinetics by 40%, likely via a halogen-exchange mechanism. Parallel experiments show NaI reduces induction periods from 2 h to 15 min.

Solvent Engineering

Mixed-solvent systems (e.g., DMF:H₂O 4:1) improve solubility of intermediates, increasing isolated yields from 68% to 82%. Polar aprotic solvents like NMP stabilize transition states during amination, as evidenced by DFT calculations.

Table 2: Solvent Impact on C7 Benzylation Yield

SolventDielectric ConstantYield (%)
DMF36.785
DMSO46.778
NMP32.281

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting patent WO2015107533A1, a telescoped process integrates benzylation and amination in a single flow reactor (residence time: 30 min). This method achieves 92% purity (HPLC) and 8 kg/day throughput, surpassing batch reactors (5 kg/day).

Crystallization and Purification

Crude product recrystallization from ethanol:H₂O (7:3) at −20°C yields needle-like crystals (mp 214–216°C). Centrifugal partition chromatography (CPC) with heptane:EtOAc:MeOH:H₂O (5:5:4:6) removes residual amines, enhancing purity to >99%.

Comparative Analysis of Analogous Compounds

Structural analogs demonstrate that alkyl chain length at C8 critically impacts synthetic efficiency:

Table 3: Yield vs. C8 Substituent Length

SubstituentRelative ReactivityYield (%)
Methylamino1.0065
Propylamino1.3578
Butylamino0.9262

The propyl group’s optimal balance of steric bulk and nucleophilicity explains its superior performance .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the purine ring or the chlorobenzyl group, potentially yielding dechlorinated or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as chromic acid, potassium permanganate, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

7-(4-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Substituent Variations at Position 8

The substituent at position 8 significantly influences bioactivity and selectivity.

Compound Name Position 8 Substituent Key Properties Reference
Target Compound Propylamino Moderate polarity; potential for hydrogen bonding and improved solubility vs. aryl groups.
HC608 (Pico145) 3-Trifluoromethoxyphenoxy High TRPC5 inhibition (IC₅₀ = 6.2 nM), >5-fold selectivity over TRPC4 .
HC070 3-Chlorophenoxy Anxiolytic/antidepressant effects in mice; weaker TRPC5 inhibition vs. HC608 .
8-(Dibenzylamino)methyl derivative Dibenzylamino Bulky aromatic groups may reduce CNS penetration but enhance protein binding .
8-(4-Methylpiperazinyl) derivative 4-Methylpiperazinyl Basic amine improves solubility; potential for off-target GPCR interactions .
8-Mercapto derivatives Sulfanyl (e.g., -SH) Thiol group enables disulfide formation; distinct redox activity .

Pharmacological and Physicochemical Data

Property Target Compound HC608 8-Mercapto Analog
Molecular Weight ~365 g/mol (estimated) 525.11 g/mol 331.75 g/mol
LogP (Predicted) ~2.1 3.8 1.5
IC₅₀ (TRPC5) Not reported 6.2 nM Not tested
Selectivity >5,000-fold vs. TRPC3/6
Solubility Moderate (amine group) Low (hydroxypropyl) High (thiol group)

Note: HC608’s hydroxypropyl group at position 1 improves aqueous solubility, while its trifluoromethoxyphenoxy group enhances target affinity . The target compound’s propylamino group may offer a balance between solubility and lipophilicity.

Therapeutic Implications

  • The target compound’s propylamino group may alter TRPC5/4 selectivity.
  • Antidepressant Activity: HC070’s 3-chlorophenoxy group correlates with CNS effects, highlighting the role of position 8 substituents in crossing the blood-brain barrier .
  • Safety Profile: Mercapto derivatives may exhibit higher toxicity due to reactive thiol groups, whereas propylamino and phenoxy analogs are likely better tolerated.

Biological Activity

The compound 7-(4-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 476480-64-5) is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

The structural formula of the compound is represented as follows:

  • Molecular Formula : C₁₆H₁₈ClN₅O₂
  • Molecular Weight : 347.80 g/mol
  • IUPAC Name : 7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione

Structural Representation

PropertyValue
CAS Number476480-64-5
Molecular Weight347.80 g/mol
Chemical StructureChemical Structure

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it can influence signal transduction pathways through receptor interactions.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative properties against various cancer cell lines. For instance, a study highlighted its effectiveness against SW480 and PC3 cancer cell lines at a concentration of 10 µM, showcasing moderate growth inhibition .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cellular processes. For example, it has been noted to inhibit thymidine phosphorylase (TP), a key enzyme in angiogenesis, which is critical in tumor growth . This inhibition can potentially reduce neovascularization associated with cancer progression.

Study on Anticancer Properties

A notable study published in the journal Materials focused on the design and synthesis of purine derivatives, including this compound. The findings indicated that the compound showed promising results in inhibiting cancer cell proliferation and had selective targeting capabilities towards tumor cells .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other purine derivatives:

Compound NameAntiproliferative Activity (IC50 µM)Enzyme Inhibition (TP)
7-(4-chlorobenzyl)-3-methyl-8-(propylamino)...10Yes
7-Deazaxanthine5Yes
Hydantoin Derivative15No

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during alkylation reduce byproducts like N9-substituted isomers .
  • Catalyst Screening : Triethylamine or DMAP improves reaction efficiency in nucleophilic substitutions .
  • Yield Tracking : HPLC or LC-MS monitors intermediate purity, ensuring >90% conversion before proceeding .

Basic: Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm; propylamino NH at δ 6.8–7.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex analogs .
  • FTIR : Identifies carbonyl (C=O, ~1680–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 377.12 for C₁₆H₁₈ClN₅O₂) .

Advanced: How do structural modifications (e.g., chlorobenzyl position, alkyl chain length) impact biological activity?

Answer:
Data from analogs reveal critical structure-activity relationships (SAR):

Modification Biological Impact Source
2-Chlorobenzyl (vs. 4-Cl) Reduced adenosine receptor binding affinity
Propylamino (vs. methoxyethyl) Enhanced solubility but lower enzyme inhibition (IC₅₀ ↑ 20%)
Methyl at N3 Stabilizes purine tautomer, improving metabolic stability

Q. Methodological Insight :

  • Molecular Docking : Compare binding poses of 2-Cl and 4-Cl analogs to ATP-binding pockets .
  • Free-Wilson Analysis : Quantifies substituent contributions to activity .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:
Divergent results (e.g., enzyme inhibition in vs. no activity in ) may stem from:

  • Assay Conditions : pH (7.4 vs. 6.8) or co-solvents (DMSO concentration ≤0.1% recommended) .
  • Cell Line Variability : Use isogenic cell lines to control for genetic drift .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., theophylline) .

Q. Validation Workflow :

Replicate experiments under standardized conditions.

Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What in silico strategies predict the pharmacokinetic properties of this compound?

Answer:
Computational Tools :

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (2.8 ± 0.3), permeability (Caco-2: 5.6 × 10⁻⁶ cm/s), and CYP450 interactions .
  • MD Simulations : GROMACS models hydration free energy (−15 kcal/mol) and membrane partitioning .

Q. Key Findings :

  • 4-Chlorobenzyl Group : Increases plasma protein binding (PPB > 90%) but reduces BBB penetration .
  • Propylamino Chain : Short chains (C3) lower hERG channel inhibition risk (IC₅₀ > 10 μM) .

Basic: What are the stability challenges during storage, and how can degradation be mitigated?

Answer:
Degradation Pathways :

  • Hydrolysis : Lactam ring cleavage in aqueous buffers (t₁/₂ = 48 hrs at pH 7.4) .
  • Oxidation : Propylamino group forms N-oxide derivatives under light exposure .

Q. Stabilization Methods :

  • Lyophilization : Store at −80°C in amber vials with desiccants (e.g., silica gel) .
  • Formulation : Use cyclodextrin complexes to enhance aqueous stability .

Advanced: How can researchers design analogs to improve selectivity for target enzymes?

Answer:
Rational Design Steps :

Pharmacophore Mapping : Identify critical H-bond donors (N8-amino) and hydrophobic regions (chlorobenzyl) .

Selectivity Screening : Profile analogs against kinase panels (e.g., Eurofins DiscoverX) to exclude off-target hits .

Crystallography : Solve co-crystal structures with PDE5 or adenosine receptors to guide substitutions .

Case Study : Replacing 4-Cl with 4-CF₃ improved PDE5 inhibition (IC₅₀: 12 nM vs. 45 nM) but reduced solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.